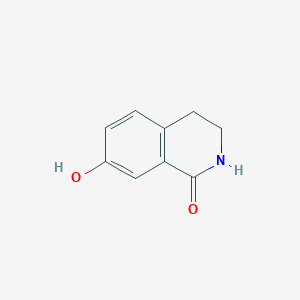

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZORCICKCUXXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657883 |

Source

|

| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-05-5 |

Source

|

| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structure, featuring a bicyclic isoquinolinone core with a hydroxyl group, imparts a unique combination of properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, along with an exploration of its current and potential applications, particularly focusing on its neuroprotective and antioxidant activities. Detailed experimental protocols and characterization data are provided to support researchers in their exploration of this versatile molecule.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous natural products and biologically active compounds[1]. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, solubility, and biological interactions, making this compound a particularly interesting subject for investigation. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 22246-05-5 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [3] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and methanol | [3] |

| Storage | 0-8°C, under an inert atmosphere | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. A logical and efficient synthetic route involves the initial construction of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline core via the Pictet-Spengler reaction, followed by a selective oxidation to yield the desired lactam.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-step process:

Sources

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 22246-05-5)

A Core Scaffold in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural motif is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and established biological activities, with a particular focus on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, its neuroprotective potential, and its antioxidant capacity. Detailed experimental protocols are provided to facilitate further research and application of this compound in drug development programs.

Introduction: The Significance of the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a hydroxyl group at the 7-position enhances the molecule's polarity and provides a crucial site for hydrogen bonding, significantly influencing its pharmacokinetic profile and target interactions.[3] This modification makes this compound an attractive starting point for the design of novel therapeutic agents, particularly in the fields of oncology and neurology.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 22246-05-5 | N/A |

| Molecular Formula | C₉H₉NO₂ | N/A |

| Molecular Weight | 163.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, Room Temperature | N/A |

Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns revealing their substitution on the benzene ring. The protons of the dihydroisoquinoline core will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with those attached to the hydroxyl and nitrogen atoms shifted accordingly), and the aliphatic carbons of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretch of the lactam, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of 3,4-dihydroisoquinolin-1-one derivatives can be achieved through several established synthetic routes. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for the construction of the isoquinoline core.[3][5][6][7][8][9][10][11][12] A plausible synthetic approach for this compound could involve a modification of these established procedures, starting from a readily available precursor such as m-tyramine or a suitably substituted phenylethylamine.

Conceptual Synthetic Workflow (Bischler-Napieralski Approach):

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol (Hypothetical):

Causality: This hypothetical protocol is based on established methodologies for isoquinoline synthesis. The choice of reagents and conditions would require optimization for this specific substrate.

-

N-Formylation of m-Tyramine: m-Tyramine is treated with a formylating agent, such as a mixture of acetic anhydride and formic acid, to yield N-formyl-m-tyramine. This step introduces the necessary carbon atom for the C1 position of the isoquinoline ring.

-

Bischler-Napieralski Cyclization: The resulting N-formyl derivative undergoes intramolecular electrophilic aromatic substitution in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][10] This cyclization forms the 3,4-dihydroisoquinoline ring system. The electron-donating hydroxyl group on the aromatic ring facilitates this electrophilic attack.

-

Oxidation to the Lactam: The resulting 7-hydroxy-3,4-dihydroisoquinoline can then be oxidized to the corresponding lactam, this compound.

Biological Activities and Therapeutic Potential

PARP Inhibition: A Key Oncological Target

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[13] Inhibition of PARP, particularly PARP1, has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[13] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[13][14]

Mechanism of Action:

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the PARP1 inhibitory activity of test compounds.

Causality: This assay measures the consumption of NAD⁺ by PARP1, which is inhibited in the presence of an effective inhibitor. The amount of remaining NAD⁺ is then quantified colorimetrically.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

Prepare solutions of activated DNA (histone-bound), recombinant human PARP1 enzyme, and NAD⁺.

-

Prepare a biotinylated NAD⁺ solution for detection.

-

-

Assay Procedure (96-well plate format):

-

Add the reaction buffer to each well.

-

Add the activated DNA and PARP1 enzyme to each well.

-

Add serial dilutions of the test compound or a known PARP inhibitor (positive control) to the appropriate wells.

-

Initiate the reaction by adding NAD⁺ and biotinylated NAD⁺.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR chains to bind.

-

Wash the plate to remove unbound reagents.

-

Add a streptavidin-peroxidase conjugate and incubate.

-

Wash the plate again.

-

Add a colorimetric peroxidase substrate (e.g., TMB) and incubate until color develops.

-

Stop the color development with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Neuroprotective Effects

The isoquinoline core is present in numerous compounds with neuroprotective properties.[3] Oxidative stress and neuronal apoptosis are key pathological features of neurodegenerative diseases such as Parkinson's disease. The potential of this compound to mitigate these processes makes it a compound of interest for neuroprotective drug discovery.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes an in vitro model of Parkinson's disease using the neurotoxin MPP⁺ to induce neuronal cell death in the SH-SY5Y human neuroblastoma cell line.

Causality: MPP⁺ selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis. A neuroprotective compound will counteract these effects and improve cell viability.

Caption: Workflow for assessing the neuroprotective effects of the compound.

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 24 hours).

-

Induce neurotoxicity by adding MPP⁺ to the culture medium at a final concentration determined to cause approximately 50% cell death.

-

Incubate the cells for a further 24-48 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the concentration at which the compound provides significant neuroprotection.

-

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in various diseases.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Causality: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Prepare a solution of a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Future Perspectives and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. Its potential as a PARP inhibitor warrants further investigation, including the determination of its specific IC₅₀ value and its efficacy in relevant cancer cell lines and animal models. The exploration of its neuroprotective and antioxidant properties could lead to the development of new treatments for neurodegenerative diseases. The synthetic accessibility of the isoquinolinone core allows for the generation of diverse libraries of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a solid foundation for researchers to unlock the full therapeutic potential of this promising molecule.

References

-

Moroni, F., Meli, E., Peruginelli, F., Chiarugi, A., Cozzi, A., Piccolo, S., ... & Pellicciari, R. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Cerebral Blood Flow & Metabolism, 23(11), 1315-1325. [Link]

-

Khotimchenko, M., & Zakharenko, A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

-

Maksimainen, M. M., & Lehtiö, L. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(9), 6499-6526. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Chem-Impex. (n.d.). 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

-

Khotimchenko, M., & Zakharenko, A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

Dyadyuchenko, V. V., & Zakharenko, A. L. (2021). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 57(7), 675-687. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0086153). Retrieved from [Link]

-

Wang, Y., Li, Y., Zhang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(18), 12283-12295. [Link]

-

Govindarajan, R., & Rajamannar, T. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

NIST. (n.d.). Hymecromone. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7087. [Link]

-

PubChem. (n.d.). 7-hydroxy-6-methoxy-2H-isoquinolin-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13). Retrieved from [Link]

- Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

O'Reilly, T., & O'Sullivan, J. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]

-

Fu, D., Li, X., Johnson, K. M., & Nichols, D. E. (2006). trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. Journal of Medicinal Chemistry, 49(1), 266-275. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 7- (or 6-)Hydroxy Derivatives of 3,3-Dimethyl-3,4-dihydroisoquinoline. Retrieved from [Link]

Sources

- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. This compound(22246-05-5) 1H NMR spectrum [chemicalbook.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. organicreactions.org [organicreactions.org]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Bischler napieralski reaction | PPTX [slideshare.net]

- 12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

Discovery and synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its discovery, biological importance, and detailed synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2][3] this compound (CAS 22246-05-5) is a key derivative within this class, recognized for its potential as a versatile bioactive molecule and a crucial intermediate in the synthesis of more complex therapeutic agents.[4][5]

The presence of the hydroxyl group at the 7-position enhances its solubility and reactivity, making it an attractive starting point for drug design.[4][5] Researchers have actively explored its role in neuroprotective studies and its potential antioxidant properties, which are beneficial in combating diseases related to oxidative stress.[4][5] Its structural framework has served as the foundation for developing potent and selective inhibitors of key biological targets, such as the KDR (Kinase Insert Domain Receptor), highlighting its importance in oncology research.[6] This guide will delve into the synthetic methodologies that enable access to this valuable compound.

Strategic Synthesis of the Core Structure

The construction of the 3,4-dihydro-2H-isoquinolin-1-one ring system can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Bischler-Napieralski Reaction: A Classic Approach

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent under acidic conditions.[7][8] This method is particularly effective for producing 3,4-dihydroisoquinolines.[9][10]

Mechanistic Rationale: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[8] The amide is first activated by a condensing agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), forming a reactive intermediate.[8][9] This intermediate can be a dichlorophosphoryl imine-ester or a nitrilium ion.[8] The electron-rich aromatic ring then attacks this electrophilic species, leading to cyclization. Subsequent neutralization yields the final 3,4-dihydroisoquinoline product. The presence of electron-donating groups on the aromatic ring, such as a hydroxyl or methoxy group, facilitates the crucial ring-closure step.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Field Insights: While classic, the Bischler-Napieralski reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups. Modern modifications utilize milder activating agents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, allowing for lower reaction temperatures and broader substrate scope.[11]

Palladium-Catalyzed C-H Activation and Annulation

Contemporary synthetic chemistry has embraced transition-metal-catalyzed C-H activation as a powerful and efficient tool for constructing heterocyclic systems.[12] Palladium-catalyzed annulation of N-substituted benzamides with coupling partners like allenes or alkynes provides a direct and regioselective route to isoquinolinones.

Mechanistic Rationale: This strategy typically involves the ortho-palladation of an N-substituted benzamide, directed by the amide group. The resulting palladacycle then undergoes migratory insertion with a suitable coupling partner, such as a 2,3-allenoic acid ester. This is followed by reductive elimination, which closes the heterocyclic ring and regenerates the palladium catalyst, affording the 3,4-substituted hydroisoquinolone product.[12]

Caption: General workflow for Pd-catalyzed isoquinolinone synthesis.

Field Insights: The directing group on the amide nitrogen is critical for the success and regioselectivity of the C-H activation step. Groups like methoxy or picolinamide are commonly employed. This method offers excellent functional group tolerance and provides access to complex substitution patterns that are difficult to achieve through classical methods.[12]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Bischler-Napieralski reaction, adapted for the specific target molecule.

Objective: To synthesize this compound from N-[2-(3-methoxyphenyl)ethyl]acetamide.

Step 1: Synthesis of the Precursor N-[2-(3-methoxyphenyl)ethyl]acetamide

-

To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide precursor, which can often be used without further purification.

Step 2: Bischler-Napieralski Cyclization

-

In a round-bottom flask fitted with a reflux condenser, add the N-[2-(3-methoxyphenyl)ethyl]acetamide precursor (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.

Step 3: Demethylation to Yield the Final Product

-

Dissolve the crude 7-methoxy intermediate in DCM (0.1 M) and cool to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound. Note: The lactam (isoquinolin-1-one) is often formed directly or during workup from the dihydroisoquinoline intermediate in the presence of water.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Reference(s) |

| CAS Number | 22246-05-5 | [5][13][14] |

| Molecular Formula | C₉H₉NO₂ | [5][13][14] |

| Molecular Weight | 163.17 g/mol | [5][14] |

| Appearance | Off-white crystalline powder | [5] |

| Purity | ≥ 95-98% | [5][15] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0-8°C | [5][15] |

Spectroscopic data is critical for structural elucidation. Key techniques include:

-

¹H NMR: To determine the proton environment, including aromatic and aliphatic signals.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.

Comprehensive spectral data for this compound can be found in specialized chemical databases.[16]

Conclusion and Future Directions

This compound is a valuable building block in modern medicinal chemistry. The synthetic strategies outlined in this guide, from the classic Bischler-Napieralski reaction to modern palladium-catalyzed methods, provide robust pathways for its preparation. The demonstrated biological relevance of the isoquinolinone scaffold ensures that this compound and its derivatives will remain a focal point for research in neurology, oncology, and beyond.[4][6] Future work will likely focus on developing even more efficient, enantioselective, and environmentally benign synthetic routes to expand the chemical space around this important core structure.

References

- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.

- Pictet Spengler synthesis of isoquinoline. (n.d.). Química Organica.org.

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6. [Link]

- Pictet-Spengler Isoquinoline Synthesis. (n.d.).

- Bischler–Napieralski reaction. (n.d.). In Wikipedia.

- A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. (n.d.). Chemical Science (RSC Publishing).

- Scope of β‐ketoesters 2 for synthesis of isoquinoline N‐oxides. (n.d.). ResearchGate.

- Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal.

- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (n.d.). PMC - NIH.

- Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids. (n.d.). RSC Publishing.

- This compound. (n.d.). Chem-Impex.

- Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines. (n.d.).

- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (n.d.).

- Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. (n.d.).

- 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. (n.d.). Chem-Impex.

- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI.

- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates We are grateful for the financial support. (2006).

- This compound | CAS 22246-05-5 | SCBT. (n.d.). Santa Cruz Biotechnology.

- This compound(22246-05-5) 1 h nmr. (n.d.). ChemicalBook.

- This compound, 98%. (n.d.). Lab-Chemicals.Com.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH.

- Synthesis of 1(2H)-Isoquinolones. (Review). (2025). ResearchGate.

- CAS 22246-05-5 | this compound. (n.d.). Synblock.

- Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. (2008). PubMed.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing.

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]

- 13. scbt.com [scbt.com]

- 14. CAS 22246-05-5 | this compound - Synblock [synblock.com]

- 15. lab-chemicals.com [lab-chemicals.com]

- 16. This compound(22246-05-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Molecular Structure, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a hydroxyl group and a lactam functionality imparts unique physicochemical properties, making it a versatile intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its known and potential biological activities, offering a valuable resource for researchers engaged in its study and application.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Formula: C₉H₉NO₂[1][2]

Molecular Weight: 163.17 g/mol [1][3]

Appearance: Typically an off-white crystalline powder.[4]

The structure consists of a dihydrogenated isoquinoline ring system with a ketone group at position 1 (lactam) and a hydroxyl group at position 7. This arrangement influences its polarity, solubility, and reactivity. The lactam moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), while the phenolic hydroxyl group is also a hydrogen bond donor and can act as a proton donor in chemical reactions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][3] |

| CAS Number | 22246-05-5 | [1][2] |

| Appearance | Off-white crystalline powder | [4] |

| Purity | ≥ 95% (NMR) | [4][5] |

| Storage Conditions | 0-8°C, Inert atmosphere | [3][4][5] |

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH |

| ~9.8 | s | 1H | OH |

| ~7.5 | d | 1H | H-5 |

| ~6.8 | dd | 1H | H-6 |

| ~6.7 | d | 1H | H-8 |

| ~2.9 | t | 2H | H-3 |

| ~2.5 | t | 2H | H-4 |

¹³C NMR (Predicted in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C-1) |

| ~157 | C-7 |

| ~139 | C-8a |

| ~129 | C-5 |

| ~125 | C-4a |

| ~114 | C-6 |

| ~112 | C-8 |

| ~39 | C-3 |

| ~28 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong | C=O (amide I band) stretching |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | C-O (phenol) stretching |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent rearrangements of the isoquinoline core.

Experimental Protocol: Chemical Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves a multi-step synthesis starting from readily available precursors. The following protocol is a representative example.

Objective: To synthesize this compound.

Materials:

-

m-Anisidine

-

Acryloyl chloride

-

Aluminum chloride (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrobromic acid (48%)

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve m-anisidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous dichloromethane dropwise to the cooled solution of m-anisidine, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acrylamide.

-

-

Intramolecular Friedel-Crafts Acylation (Cyclization):

-

Add the crude N-(3-methoxyphenyl)acrylamide to a flask containing anhydrous aluminum chloride.

-

Heat the mixture to 120-130°C for 2-3 hours. The reaction mixture will become a viscous melt.

-

Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water, and dried to afford 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

-

-

Demethylation:

-

Reflux the 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one in 48% hydrobromic acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

The use of an inert atmosphere in the first step prevents unwanted side reactions with atmospheric moisture and oxygen.

-

The dropwise addition of acryloyl chloride at 0°C controls the exothermic reaction and prevents the formation of byproducts.

-

Anhydrous aluminum chloride is a strong Lewis acid that catalyzes the intramolecular Friedel-Crafts acylation, facilitating the cyclization to form the isoquinolinone ring.

-

Hydrobromic acid is a strong acid commonly used for the cleavage of methyl ethers to yield the corresponding phenols.

Biological and Pharmaceutical Relevance

This compound is a molecule of significant interest due to its structural similarity to other bioactive compounds and its utility as a synthetic intermediate.

Antioxidant Properties

The phenolic hydroxyl group in the structure suggests potential antioxidant activity.[4][5] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to stabilize free radicals, thereby mitigating oxidative stress. This property is being investigated for its potential in combating oxidative stress-related diseases.[4]

Role in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical agents.[4] Its structural features allow for chemical modifications to develop new derivatives with enhanced biological activities.[4][5] One of the most notable applications is in the synthesis of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.

Neuroprotective Potential

Given its structural relationship to compounds with neurological activity, this compound and its derivatives are being explored for their neuroprotective effects.[5] Research in this area is ongoing, with a focus on its potential to interact with specific receptors in the brain and modulate signaling pathways involved in neuronal survival and function.

Potential Signaling Pathway Involvement

Based on its antioxidant and neuroprotective potential, this compound may influence cellular signaling pathways sensitive to redox status, such as the Nrf2-ARE pathway.

Caption: Hypothetical role in the Nrf2-ARE antioxidant response pathway.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and interesting physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its biological potential, particularly as an antioxidant and a neuroprotective agent, continues to be an active area of research. As a key building block in the synthesis of important pharmaceuticals, it remains a compound of high interest to the drug development community. This guide has provided a detailed overview to aid researchers and scientists in their endeavors with this versatile molecule.

References

-

Aripiprazole intermediate insights. Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

Introduction

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 22246-05-5) is a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Its structural motif is present in various biologically active molecules, making the thorough characterization of its spectroscopic properties essential for researchers in the field. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the electronic and vibrational characteristics of the molecule.

While direct experimental spectra for this compound can be sourced through commercial suppliers such as Synblock and Santa Cruz Biotechnology, this guide will focus on the foundational principles and expected spectral features based on the analysis of analogous structures and established spectroscopic theory.[2]

Molecular Structure and Spectroscopic Overview

The molecular formula for this compound is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[2][3] The structure consists of a di-substituted benzene ring fused to a dihydropyridinone ring, with a hydroxyl group at the 7-position. This arrangement of aromatic and saturated rings, along with the amide and hydroxyl functional groups, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydro-isoquinolinone core, the N-H proton of the amide, and the O-H proton of the phenol.

Expected Chemical Shifts and Coupling Patterns:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.8-8.0 | d | ~8.0-9.0 | Located ortho to the carbonyl group, this proton is significantly deshielded. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~6.8-7.0 | dd | ~8.0-9.0, ~2.0-3.0 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~6.7-6.9 | d | ~2.0-3.0 | Situated meta to the carbonyl and ortho to the hydroxyl group, it will appear as a doublet due to coupling with H-6. |

| H-4 | ~3.4-3.6 | t | ~6.0-7.0 | These methylene protons are adjacent to the nitrogen of the amide and will appear as a triplet due to coupling with the H-3 protons. |

| H-3 | ~2.9-3.1 | t | ~6.0-7.0 | These methylene protons are adjacent to the carbonyl group and will appear as a triplet due to coupling with the H-4 protons. |

| N-H | ~8.0-8.5 | br s | - | The amide proton is typically broad and its chemical shift can be concentration and solvent dependent. |

| O-H | ~9.0-10.0 | br s | - | The phenolic proton is also broad and its chemical shift is highly dependent on solvent and concentration. |

Experimental Considerations:

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it can solubilize the compound and allow for the observation of exchangeable N-H and O-H protons. In deuterated chloroform (CDCl₃), these peaks may be broader or exchange with trace D₂O.

-

D₂O Exchange: Addition of a drop of D₂O to the NMR tube will cause the N-H and O-H signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the nine distinct carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~165-170 | The amide carbonyl carbon is characteristically found in this downfield region. |

| C-8a | ~135-140 | Aromatic quaternary carbon at the ring junction. |

| C-7 (C-OH) | ~155-160 | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |

| C-4a | ~125-130 | Aromatic quaternary carbon at the ring junction. |

| C-5 | ~128-132 | Aromatic methine carbon. |

| C-6 | ~115-120 | Aromatic methine carbon. |

| C-8 | ~110-115 | Aromatic methine carbon. |

| C-4 | ~40-45 | Aliphatic methylene carbon adjacent to the nitrogen. |

| C-3 | ~28-33 | Aliphatic methylene carbon adjacent to the carbonyl group. |

Workflow for NMR Data Acquisition and Processing:

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and analysis of related compounds, offer a robust framework for researchers working with this important molecule. For definitive experimental data, it is recommended to consult the spectral information available from commercial suppliers.

References

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10683-10695. [Link]

Sources

The Emerging Potential of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a PARP Inhibitor: A Technical Guide for Drug Discovery

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold has emerged as a privileged structure in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth exploration of the biological activity of a specific analog, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, as a potential PARP inhibitor. While direct extensive studies on this particular molecule are nascent, its structural features, in the context of extensive research on related isoquinolinone derivatives, strongly suggest its potential as a valuable lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for the investigation and validation of this compound as a novel therapeutic agent. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the interpretation of key data, thereby creating a self-validating system for its characterization.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[3] These cancer cells become heavily reliant on PARP-mediated base excision repair (BER) to mend SSBs. Inhibition of PARP in such contexts leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic DSBs.[2] Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept of "synthetic lethality" is the cornerstone of PARP inhibitor therapy.

The isoquinolinone core has been successfully exploited in the design of numerous potent PARP inhibitors.[4][5][6][7][8] The lactam ring of the isoquinolinone scaffold mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive inhibition at the catalytic site. The 7-hydroxy substituent on the 3,4-dihydro-2H-isoquinolin-1-one molecule presents an interesting opportunity for further chemical modification to enhance potency and selectivity, as well as potentially improving pharmacokinetic properties.

This guide will outline a systematic approach to validate the hypothesis that this compound possesses PARP inhibitory activity.

Mechanistic Insights: PARP Inhibition and Trapping

The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition: The inhibitor molecule binds to the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This abrogates the recruitment of downstream DNA repair factors.

-

PARP Trapping: A subset of PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[9] This creates a toxic protein-DNA complex that obstructs DNA replication and transcription, leading to a more potent cytotoxic effect, especially in HR-deficient cells.[10]

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the dual mechanism of action of PARP inhibitors.

Caption: In Vitro Evaluation Workflow.

In Vivo Preclinical Evaluation

Promising in vitro activity warrants progression to in vivo studies to assess efficacy and pharmacokinetics.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. Studies in rodents (mice or rats) are typically the first step. While specific PK data for this compound is not extensively published, general methodologies for isoquinoline derivatives can be applied. [11][12][13][14] Experimental Design:

-

Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Xenograft Efficacy Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating the in vivo antitumor activity of PARP inhibitors. [15][16][17] Experimental Protocol:

-

Model Selection:

-

Choose an appropriate immunodeficient mouse model (e.g., nude or SCID mice).

-

Implant a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436) or a patient-derived tumor fragment subcutaneously. [4]

-

-

Study Design:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound, a vehicle control, and a positive control (e.g., a known PARP inhibitor like Olaparib) daily via an appropriate route (e.g., oral gavage).

-

-

Efficacy Endpoints:

-

Measure tumor volume regularly with calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for PAR levels to confirm target engagement).

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the treated groups to the vehicle control group.

-

Assess the statistical significance of the observed antitumor effects.

-

The following table summarizes key quantitative data for selected isoquinolinone-based PARP inhibitors from the literature, providing a benchmark for the evaluation of this compound.

| Compound Class | PARP-1 IC₅₀ | Cellular Activity | In Vivo Efficacy | Reference |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 µM | Neuroprotective in OGD model | Not reported | [5] |

| Imidazoquinolinone (BYK49187) | pIC₅₀ = 8.36 | Inhibits PAR synthesis in cells | Reduces myocardial infarct size | [7] |

| Naphthyridinone derivative (Compound 34) | Potent (specific value not stated) | Good cellular potency | Antitumor efficacy in BRCA1 mutant xenograft | [4] |

| 3,4-dihydroisoquinol-1-one-4-carboxamide | Lead compound identified | Favorable ADME characteristics | Further preclinical investigation warranted | [6] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. Its structural similarity to known active compounds provides a strong rationale for its investigation. The systematic in vitro and in vivo evaluation pipeline detailed in this guide offers a robust framework for characterizing its biological activity, including its potency as both a catalytic inhibitor and a PARP trapping agent.

Future work should focus on a comprehensive SAR study, synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile. The ultimate goal is the identification of a preclinical candidate with superior efficacy and a favorable safety profile for the treatment of cancers with underlying DNA damage repair deficiencies.

References

-

Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]

- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (2025). BenchChem.

-

Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. (2003). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Enzolution PARP1 Assay System. (n.d.). BellBrook Labs.

-

Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). (2008). Molecular Pharmacology. [Link]

- PARP1 Activity Assay. (n.d.). Tulip Biolabs.

- Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (2010).

- Application Notes and Protocols for Detecting PARP-2 Inhibition by Western Blot. (2025). BenchChem.

- PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.

-

[Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. (1990). Therapie. [Link]

-

An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). Analytical Biochemistry. [Link]

-

Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer. (2022). Cancers. [Link]

-

A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors. (2017). Clinical Cancer Research. [Link]

- PARP/PARPTrap Screening and Profiling Services. (n.d.). BPS Bioscience.

- Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. (n.d.). Champions Oncology.

- Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ)

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Current Medicinal Chemistry. [Link]

-

Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. (2021). Molecular Cancer Therapeutics. [Link]

- Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience.

- PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2023). Semantic Scholar.

-

Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). Cancer Research. [Link]

- Western blot evaluation of PARP activity and DNA damage in... (n.d.).

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025).

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]

-

Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy. [Link]

- How can I detect PolyADP ribosylation (PAR) by western blot? (2015).

-

Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. (2012). PLoS One. [Link]

- A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... (n.d.).

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).

- This compound. (n.d.). Synblock.

- Structure-activity relationships in vitro. (n.d.).

- 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. (n.d.). Chem-Impex.

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]

- Structure activity model of PARP-1 inhibitors derived

- (Continued) Structure and PARP1 inhibitory activities of A series PARP... (n.d.).

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). PubMed. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules. [Link]

-

A decade of clinical development of PARP inhibitors in perspective. (2018). Annals of Oncology. [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers in Oncology. [Link]

Sources

- 1. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a natural product derivative

An In-Depth Technical Guide on 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Natural Product-Inspired Scaffold for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Foreword: The quest for novel therapeutic agents frequently leads researchers to the intricate and diverse world of natural products. These molecules, honed by evolution, provide privileged scaffolds for the development of new drugs. This guide focuses on this compound, a derivative of the widespread isoquinoline alkaloid family. While not a direct natural isolate in abundance, its core structure is deeply rooted in nature, making it a compelling starting point for medicinal chemistry exploration. This document provides a technical overview of its synthesis, characterization, and, most significantly, the biological potential of its derivatives, with a primary focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) for oncology applications. We will also explore its potential as an antioxidant and cytotoxic agent, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Isoquinolinone Core: A Privileged Scaffold from Nature

The isoquinoline skeleton, a fusion of a benzene and a pyridine ring, is the foundational structure for over 2,500 known natural alkaloids.[1] These compounds are predominantly found in plant families such as Papaveraceae (e.g., opium poppy), Berberidaceae, and Ranunculaceae.[1][2] Famous examples of isoquinoline alkaloids with profound medicinal importance include morphine, codeine, and berberine.[3][4]

The 3,4-dihydro-2H-isoquinolin-1-one moiety, the central theme of this guide, represents a partially saturated and oxidized form of the isoquinoline core. This structural motif is also present in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a vast array of pharmacological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3] The inherent drug-like properties of this scaffold make this compound an exemplary starting point for the design of novel therapeutics.

Synthesis of the 3,4-dihydro-2H-isoquinolin-1-one Scaffold

The construction of the dihydroisoquinolinone core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Bischler-Napieralski, Pictet-Spengler, and Castagnoli-Cushman reactions.

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline can then be further processed.[5][6][7][8] This is a robust method for creating the core dihydroisoquinoline ring system.[8]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10][11] Subsequent oxidation can then yield the desired dihydroisoquinolinone. This method is particularly useful for generating stereochemical diversity.

-

Castagnoli-Cushman Reaction (CCR): This is a highly versatile multicomponent reaction that involves the condensation of a homophthalic anhydride with an imine (which can be formed in situ from an amine and an aldehyde).[12][13] The CCR has proven exceptionally effective for the synthesis of densely functionalized 3,4-dihydroisoquinolin-1-one derivatives, particularly those with substitutions at the 3 and 4 positions.[14][15] This method was successfully employed to create a library of potent PARP inhibitors based on this scaffold.[16]

Figure 1: Key synthetic strategies for the 3,4-dihydro-2H-isoquinolin-1-one scaffold.

Physicochemical and Spectroscopic Characterization

Chemical Properties:

| Property | Value |

| CAS Number | 22246-05-5 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Synonyms | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their splitting patterns dictated by their positions on the benzene ring. The protons on the saturated portion of the dihydroisoquinolinone ring (at C3 and C4) would likely appear as triplets. The phenolic hydroxyl proton and the amide N-H proton would appear as broad singlets, and their chemical shifts could be concentration-dependent and would disappear upon D₂O exchange.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the lactam would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group showing a characteristic shift. The two aliphatic carbons (C3 and C4) would be found in the upfield region of the spectrum.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 163. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉NO₂.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in the potent and diverse biological activities exhibited by its derivatives.

Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A landmark application of the 3,4-dihydro-2H-isoquinolin-1-one scaffold has been in the development of highly potent inhibitors of Poly(ADP-ribose) polymerase (PARP).

The Role of PARP in Cancer Therapy: PARP, particularly PARP1 and PARP2, is a family of enzymes crucial for DNA single-strand break repair through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibition of PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death. Several PARP inhibitors, such as Olaparib, are now approved for treating BRCA-mutated cancers.

Dihydroisoquinolinone-based PARP Inhibitors: Researchers have successfully designed and synthesized a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides that act as potent PARP inhibitors.[16][17] These compounds mimic the nicotinamide portion of the NAD⁺ cofactor, binding to the catalytic domain of PARP. The 7-position of the isoquinolinone ring is a key interaction point within the enzyme's active site, and modifications at this position, such as the introduction of a fluorine atom, have been shown to be advantageous.[14][15]

Figure 2: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Quantitative Data on Dihydroisoquinolinone-based PARP Inhibitors:

| Compound ID | R-group at C3 | R-group at C7 | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| 2e | Cyclopropyl | H | 26.4 | 18.3 | [15] |

| 6 | Cyclopropyl | F | 22.0 | 4.0 | [15] |

This table presents a selection of potent derivatives to illustrate the structure-activity relationship.

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol describes a general method for assessing the inhibitory activity of test compounds against PARP1/2 using a commercially available colorimetric assay kit.

-

Preparation of Reagents:

-

Reconstitute PARP enzyme, activated DNA, and other kit components according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Procedure:

-

To a 96-well plate coated with histones, add 50 µL of the reaction buffer.

-

Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of a mixture containing NAD⁺ and activated DNA.

-

Initiate the reaction by adding 10 µL of diluted PARP enzyme to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plate 3-4 times with the provided wash buffer to remove unbound reagents.

-

Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again as described above.

-

Add 100 µL of the colorimetric HRP substrate and incubate for 15-30 minutes, or until a blue color develops in the control wells.

-